Bienvenue dans la boutique en ligne BenchChem!

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

Hydrogen bond acceptor Drug-likeness Synthetic intermediate

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS 1353976-32-5, molecular formula C₁₇H₂₆N₂O₃, molecular weight 306.40 g/mol) is a synthetic carbamate derivative belonging to the class of N-methyl-N-cyclohexyl carbamic acid benzyl esters. The compound features a trans-1,4-disubstituted cyclohexyl core bearing a 2-hydroxyethylamino substituent at the 4-position and an N-methyl carbamate moiety esterified with a benzyl (Cbz) protecting group.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B7928649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C1CCC(CC1)NCCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-19(16-9-7-15(8-10-16)18-11-12-20)17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16,18,20H,7-13H2,1H3
InChIKeyLMYVDHBXAZTXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS 1353976-32-5): Structural Identity, Compound Class, and Procurement Baseline


[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS 1353976-32-5, molecular formula C₁₇H₂₆N₂O₃, molecular weight 306.40 g/mol) is a synthetic carbamate derivative belonging to the class of N-methyl-N-cyclohexyl carbamic acid benzyl esters . The compound features a trans-1,4-disubstituted cyclohexyl core bearing a 2-hydroxyethylamino substituent at the 4-position and an N-methyl carbamate moiety esterified with a benzyl (Cbz) protecting group . Its (1R,4R) stereoisomer is specifically available as a defined chiral building block . The compound is supplied at 98% purity and is classified with GHS07 hazard statements (H302, H315, H319, H335), indicating acute oral toxicity and irritant properties upon contact . It is primarily utilized as a protected diamine intermediate in medicinal chemistry and organic synthesis workflows, with the benzyl ester serving as a hydrogenolytically removable protecting group for the carbamic acid functionality .

Why [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester Cannot Be Interchanged with Structurally Similar Carbamate Building Blocks


Within the cyclohexyl carbamic acid benzyl ester family, seemingly minor structural perturbations produce quantifiable changes in physicochemical descriptors that directly impact synthetic utility, downstream reactivity, and potential biological profile. The target compound occupies a distinct position defined by three co-occurring structural features—an N-methyl carbamate, a secondary 2-hydroxyethylamino group at the 4-position, and trans-(1R,4R) stereochemistry—that are not simultaneously present in any single commercially available analog . Substituting the N-methyl for N-ethyl (CAS 1353964-92-7) increases the calculated LogP by approximately 0.39 units (from 2.15 to 2.54), altering lipophilicity-dependent properties such as membrane permeability and organic solvent partitioning . Relocating the methyl group from the carbamate nitrogen to the amino nitrogen, as in the regioisomer CAS 1353975-59-3, converts the secondary amine into a tertiary amine, eliminating one hydrogen-bond-donating site and fundamentally changing the compound's reactivity toward electrophilic derivatization . Using the simpler Cbz-protected cyclohexyl diamine scaffold (CAS 149423-77-8) forfeits both the hydroxyethyl handle and the N-methyl carbamate architecture, reducing the hydrogen bond acceptor count from 4 to 3 and the number of rotatable bonds from 6 to 3 . These structural distinctions are not cosmetic; they dictate which synthetic pathways are accessible and which molecular properties can be achieved in downstream products.

Quantitative Differentiation Evidence for [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester Versus Closest Analogs


Hydrogen Bond Acceptor Count: Target (4 HBA) Versus Core Cbz-Cyclohexyldiamine Scaffold (3 HBA)

The target compound possesses 4 hydrogen bond acceptor (HBA) sites contributed by the carbamate carbonyl oxygen, the carbamate ester oxygen, the secondary amine nitrogen of the hydroxyethylamino group, and the terminal hydroxyl oxygen. In contrast, the simpler scaffold trans-4-(benzyloxycarbonylamino)cyclohexylamine (CAS 149423-77-8) contains only 3 HBA sites, as it lacks the hydroxyethyl oxygen . This additional HBA site in the target compound provides an extra anchoring point for hydrogen bond-directed interactions with biological targets, solid-phase extraction matrices, or chromatographic stationary phases, while remaining within the Lipinski Rule of Five threshold .

Hydrogen bond acceptor Drug-likeness Synthetic intermediate

Lipophilicity Modulation: N-Methyl Target (LogP 2.15) Versus N-Ethyl Analog (LogP 2.54)

The target compound, bearing an N-methyl substituent on the carbamate nitrogen, exhibits a computed LogP of 2.1481. The direct N-ethyl homolog (CAS 1353964-92-7, ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester) shows a LogP of 2.5382 under the same computational methodology . The ΔLogP of +0.39 represents an approximately 18% increase in calculated lipophilicity for the ethyl variant. This difference arises solely from the exchange of a single methylene unit and is consistent with the established Hansch π contribution of ~0.5 per additional methylene group in aliphatic systems [1].

Lipophilicity LogP Membrane permeability

Amine Reactivity Differentiation: Secondary Amine (Target, 4-Position) Versus Tertiary Amine (Regioisomer CAS 1353975-59-3)

In the target compound (CAS 1353976-32-5), the methyl group resides on the carbamate nitrogen while the 2-hydroxyethylamino substituent at the cyclohexyl 4-position retains a secondary amine character (R-NH-R'). In the regioisomer CAS 1353975-59-3, the methyl group is instead attached to the same nitrogen that bears the hydroxyethyl chain, forming a tertiary amine (R-N(CH₃)-R') . This structural distinction is evident from the canonical SMILES: the target shows the methyl on the carbamate nitrogen (CN(C(=O)OCC1=CC=CC=C1)...), while the regioisomer shows the methyl on the cyclohexyl amino nitrogen (CN(CCO)C1CCC...) . Although both compounds share identical molecular formula (C₁₇H₂₆N₂O₃), molecular weight (306.40), and computed TPSA (61.8) and LogP (2.1481), the secondary amine in the target compound retains the capacity for further N-functionalization (e.g., acylation, sulfonylation, reductive amination), whereas the tertiary amine in the regioisomer is inert to such derivatization without prior dealkylation .

Amine reactivity Regioisomer Derivatization potential

Conformational Flexibility: Target (6 Rotatable Bonds) Versus Core Cbz-Cyclohexyldiamine (3 Rotatable Bonds)

The target compound possesses 6 rotatable bonds, resulting from the combination of the hydroxyethylamino side chain (2 bonds: N-C and C-O), the benzyl ester linkage (3 bonds: carbamate-O, O-CH₂, CH₂-Ph), and the carbamate N-cyclohexyl bond. In contrast, the simpler trans-4-(benzyloxycarbonylamino)cyclohexylamine scaffold (CAS 149423-77-8) contains only 3 rotatable bonds . This doubling of rotatable bond count increases the conformational自由度 of the molecule, which has implications for both binding thermodynamics (increased conformational entropy penalty upon binding) and the number of accessible three-dimensional conformations available for interacting with chiral environments such as enzyme active sites or chiral stationary phases [1].

Rotatable bonds Conformational entropy Molecular flexibility

Synthetic Intermediate Utility: Orthogonal Protecting Group Strategy Enabled by Benzyl Ester

The target compound integrates two orthogonally addressable nitrogen functionalities within a single molecular framework: (i) a benzyl carbamate (Cbz) protecting group removable by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, and (ii) a secondary 2-hydroxyethylamino group that can be selectively protected or derivatized independently [1]. This contrasts with the simplest analog, trans-4-(benzyloxycarbonylamino)cyclohexylamine (CAS 149423-77-8), which presents only a single Cbz-protected amine alongside a free primary amine, offering fewer options for sequential chemoselective transformations . The N-methyl substituent on the target's carbamate nitrogen further modulates the reactivity of the carbamate carbonyl, reducing its electrophilicity compared to an unsubstituted (secondary) carbamate and thereby providing greater stability toward nucleophilic attack during multi-step synthetic sequences .

Protecting group Orthogonal deprotection Diamine intermediate

Patent Landscape Context: Cyclohexyl Carbamate Scaffolds in Dual β2 Agonist / M3 Antagonist (MABA) Drug Discovery

The cyclohexyl carbamate scaffold represented by the target compound falls within the broader structural territory claimed in patent families directed toward dual β2 adrenergic receptor agonist and M3 muscarinic antagonist (MABA) activity for respiratory indications including COPD and asthma [1][2]. Specifically, EP2934594B1 (Almirall S.A., filed 2013) and related patents (US 9,518,050, WO2014095920A1) disclose cyclohexyl and quinuclidinyl carbamate derivatives of formula (A) wherein the cyclohexyl core bears carbamate and amino substituents [1]. The target compound (CAS 1353976-32-5) embodies key structural elements present in this patent family—a 1,4-disubstituted cyclohexyl core, a benzyl carbamate moiety, and a hydroxyethylamino substituent—making it a relevant intermediate or scaffold-matching probe for MABA-targeted research programs. No direct quantitative biological data (EC₅₀, IC₅₀, or Ki values) for this specific compound were identified in the patent examples or published literature at the time of this analysis; evidence linking this compound to MABA pharmacology is therefore class-level [3].

MABA Respiratory therapy Patent landscape β2 adrenergic M3 muscarinic

Optimal Research and Industrial Application Scenarios for [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester


Convergent Medicinal Chemistry: Orthogonally Protected Diamine Building Block for Parallel SAR Exploration

In medicinal chemistry programs requiring sequential, chemoselective derivatization of a cyclohexyl-1,4-diamine scaffold, the target compound enables independent modification of two differentiated nitrogen centers. The benzyl carbamate can be cleaved by hydrogenolysis to reveal the N-methyl carbamic acid (or further derivatized), while the secondary hydroxyethylamino group remains available for acylation, sulfonylation, or reductive amination without cross-reactivity [1]. This orthogonal protection strategy is not achievable with the regioisomer CAS 1353975-59-3, where the tertiary amine is unreactive toward electrophilic derivatization , nor with the simpler scaffold CAS 149423-77-8, where both amines lack the steric differentiation that enables chemoselective transformations .

MABA Respiratory Drug Discovery: Scaffold-Matching Intermediate for Dual β2/M3 Pharmacology Programs

The target compound's 1,4-disubstituted cyclohexyl architecture, benzyl carbamate moiety, and hydroxyethylamino substituent align with the generic structural formula claimed in the Almirall MABA patent family (EP2934594B1, US 9,518,050) for dual β2 adrenergic agonist / M3 muscarinic antagonist respiratory therapeutics [2]. Research groups pursuing MABA-based inhaled COPD or asthma therapies can procure this compound as a pre-built intermediate for SAR campaigns, leveraging its controlled stereochemistry (1R,4R trans configuration) and the chemically tractable hydroxyethyl handle for further elaboration into more complex, patent-relevant analogs [2][3].

Physicochemical Property-Driven Fragment Elaboration: Controlled LogP Starting Point

When a synthetic campaign demands a starting intermediate with precisely controlled lipophilicity, the target compound (LogP 2.15) offers a measurably lower calculated LogP than its N-ethyl homolog (LogP 2.54, CAS 1353964-92-7), as established by consistent in silico methodology . This ~0.39 LogP unit difference is meaningful in fragment-based drug discovery, where each additional order of magnitude in partition coefficient can influence off-target binding promiscuity, phospholipidosis risk, and aqueous solubility. Procurement of the N-methyl target provides a less lipophilic starting point without sacrificing the hydroxyethylamino functionality or the Cbz protecting group strategy .

Chiral Chromatography and Stereochemical Probe Development

The (1R,4R) trans stereochemistry of the target compound, combined with its 6 rotatable bonds and dual hydrogen bond donor/acceptor capacity (2 HBD, 4 HBA), makes it a candidate for use as a chiral derivatization agent or stationary phase ligand precursor in enantioselective chromatography . The secondary amine provides a reactive anchoring point for immobilization onto solid supports, while the benzyl ester offers a UV-active chromophore for detection. The defined stereochemistry at both cyclohexyl chiral centers (available as the (1R,4R) enantiomer from Fluorochem ) ensures consistent chiral recognition properties across batches.

Quote Request

Request a Quote for [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.